molecular formula C14H13FO3 B6374333 4-(3,5-Dimethoxyphenyl)-2-fluorophenol CAS No. 1261996-68-2

4-(3,5-Dimethoxyphenyl)-2-fluorophenol

Cat. No.: B6374333
CAS No.: 1261996-68-2
M. Wt: 248.25 g/mol
InChI Key: KKBZWHSJWJWFIH-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-2-fluorophenol is a fluorinated phenolic compound featuring a 3,5-dimethoxy-substituted phenyl ring attached to a 2-fluorophenol core. The methoxy groups enhance electron-donating properties, while the fluorine atom at the ortho position of the phenol introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-11-5-10(6-12(8-11)18-2)9-3-4-14(16)13(15)7-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBZWHSJWJWFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684389
Record name 3-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-68-2
Record name 3-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethoxyphenyl)-2-fluorophenol typically involves the reaction of 3,5-dimethoxyphenol with a fluorinating agent under controlled conditions. One common method includes the use of fluorine gas or a fluorinating reagent such as Selectfluor in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethoxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenols.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents/Functional Groups Evidence ID
4-(3,5-Dimethoxyphenyl)-2-fluorophenol Phenol 3,5-dimethoxy (phenyl), 2-fluoro (phenol) [3, 8]
4-(3,5-Dimethoxyphenyl)-2-hydroxythiazole Thiazole 3,5-dimethoxy (phenyl), 2-hydroxy (thiazole) [8]
6-(3,5-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidine Pyrimidine 3,5-dimethoxy (phenyl), 4-CF3 (pyrimidine) [5]
3-(2,4′-dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid Propanoic acid 3,5-dimethoxy, 2,4′-dihydroxy (phenyl) [4]
Benzaldehyde derivatives (e.g., 4-[1-[4-(acetyloxy)-3,5-dimethoxyphenyl]ethoxy]-3-methoxybenzaldehyde) Benzaldehyde 3,5-dimethoxy, acetyloxy, methoxy [6]

Key Observations :

  • Core Structure: The phenol core in the target compound contrasts with thiazole () and pyrimidine () rings in analogs, altering electronic properties and hydrogen-bonding capacity.
  • Substituents : Fluorine in the ortho position (target compound) vs. trifluoromethyl () or hydroxyl groups () modifies steric bulk and polarity.

Physicochemical Properties

  • Solubility: Methoxy groups improve water solubility relative to fully nonpolar substituents (e.g., trifluoromethyl in ) but reduce it compared to carboxylic acid derivatives ().
  • Acidity: The phenol group (pKa ~10) is less acidic than carboxylic acids (pKa ~4–5, ) but more acidic than thiazole hydroxyl groups ().

Reactivity and Stability

  • Electrophilic Substitution: The 3,5-dimethoxyphenyl group directs electrophilic attacks to the para position of the phenol ring, while fluorine deactivates the ortho position .
  • Hydrogen Bonding: The phenol’s hydroxyl group forms stronger hydrogen bonds than thiazole or pyrimidine derivatives, impacting crystal packing and solubility .
  • Metabolic Stability: Fluorine reduces susceptibility to oxidative metabolism compared to non-fluorinated analogs (e.g., hydroxylated compounds in ) .

Key Insights :

  • Fluorine in the target compound may enhance bioactivity by improving pharmacokinetic properties (e.g., longer half-life) compared to non-fluorinated phenolics.
  • Thiazole and pyrimidine analogs exhibit broader therapeutic applications due to heterocyclic stability and target selectivity .

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